3-Amino-4-(2-fluorophenyl)-1-methyl-6-nitroquinolin-2(1H)-one

Description

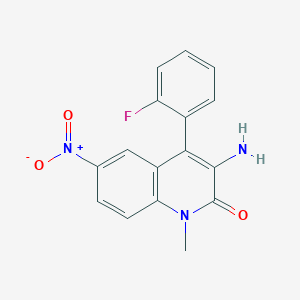

3-Amino-4-(2-fluorophenyl)-1-methyl-6-nitroquinolin-2(1H)-one (CAS: 2512213-47-5) is a quinoline derivative with the molecular formula C₁₆H₁₂FN₃O₃ and a molecular weight of 313.28 g/mol . It is classified as a pharmaceutical impurity (designated Impurity C(EP)) associated with Flunixin Meglumine, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine . Structurally, it features a 2-fluorophenyl group at position 4, a nitro group at position 6, and an amino group at position 3 on the quinoline core. Its SMILES notation is CN1C(=O)C(=C(c2ccccc2F)c3cc(ccc13)N+[O-])N, and it is stored under controlled conditions (+5°C) as a pure compound .

The compound’s role as a byproduct in drug synthesis underscores the importance of understanding its physicochemical and toxicological properties relative to structurally similar compounds.

Properties

CAS No. |

2512213-47-5 |

|---|---|

Molecular Formula |

C16H12FN3O3 |

Molecular Weight |

313.28 g/mol |

IUPAC Name |

3-amino-4-(2-fluorophenyl)-1-methyl-6-nitroquinolin-2-one |

InChI |

InChI=1S/C16H12FN3O3/c1-19-13-7-6-9(20(22)23)8-11(13)14(15(18)16(19)21)10-4-2-3-5-12(10)17/h2-8H,18H2,1H3 |

InChI Key |

UOVQULTZRCIIOK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C(C1=O)N)C3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2-fluorophenyl)-1-methyl-6-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Amination: The amino group is introduced via a nucleophilic substitution reaction, often using ammonia or an amine derivative.

Fluorination: The fluorophenyl group is incorporated through a coupling reaction, such as the Suzuki-Miyaura coupling, using a fluorophenylboronic acid and a palladium catalyst.

Methylation: The methyl group is added using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2-fluorophenyl)-1-methyl-6-nitroquinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form quinoline N-oxide using oxidizing agents such as m-chloroperbenzoic acid.

Substitution: The amino group can participate in electrophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: m-Chloroperbenzoic acid.

Substitution: Various electrophiles like alkyl halides, acyl chlorides.

Major Products

Reduction: 3-Amino-4-(2-fluorophenyl)-1-methylquinolin-2(1H)-one.

Oxidation: 3-Amino-4-(2-fluorophenyl)-1-methyl-6-nitroquinoline N-oxide.

Substitution: Derivatives with different functional groups replacing the amino group.

Scientific Research Applications

3-Amino-4-(2-fluorophenyl)-1-methyl-6-nitroquinolin-2(1H)-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-fluorophenyl)-1-methyl-6-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its application.

Pathways Involved: It can modulate signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

The most direct analog is 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one (CAS: 55198-89-5), where the 2-fluorophenyl group is replaced with a 2-chlorophenyl moiety. The chlorinated derivative is classified as a Category Ⅲ hazard (UN# 2811) with reproductive toxicity risks (H360) .

Nitro and Amino Group Variations

- 1-Methyl-6-nitroquinolin-2(1H)-one (CAS: 29969-52-6): Lacks the amino and 2-fluorophenyl groups, reducing molecular weight to 218.19 g/mol (C₁₀H₈N₂O₃). This simpler structure is less polar and may exhibit different pharmacokinetic profiles .

- 3-Hydroxy-7-nitroquinolin-2(1H)-one (CAS: 249604-76-0): Features a hydroxyl group instead of an amino group at position 3 and a nitro group at position 5. This positional isomer highlights how substituent placement affects electronic properties and solubility .

Heterocyclic Core Modifications

- 6-Chloro-3-(2-fluorophenyl)-4-methylene-3,4-dihydroquinazolin-2(1H)-one: A quinazolinone derivative with a 2-fluorophenyl group and a chlorinated core. Its dihydroquinazolinone structure introduces ring saturation, altering rigidity and bioavailability compared to the fully aromatic quinoline system .

Table 1: Key Comparative Data

Functional Group Impact on Activity

- Fluorine vs. Chlorine: The 2-fluorophenyl group in the target compound enhances electronegativity and metabolic stability compared to the chlorinated analog.

- Amino Group: The 3-amino group in the target compound contributes to hydrogen bonding, increasing solubility in polar solvents. Its absence in hydroxy or methyl analogs reduces polarity, affecting bioavailability .

- Nitro Group Position : The 6-nitro group in the target compound may influence electron withdrawal, altering reactivity in reduction or nucleophilic substitution reactions. In contrast, 7-nitro isomers exhibit distinct electronic distributions .

Toxicity and Regulatory Considerations

The target compound’s classification as a pharmaceutical impurity necessitates strict control during synthesis. In contrast, the chlorinated analog’s H360 hazard underscores the toxicity risks of halogen substitutions . Anti-HIV quinoline derivatives like N-(2-fluorophenyl)-3-(8-methoxyquinolin-2-yl)acrylamide demonstrate that functional group tuning can optimize therapeutic indices while minimizing off-target effects .

Q & A

Q. What are the recommended synthetic routes and purification strategies for 3-Amino-4-(2-fluorophenyl)-1-methyl-6-nitroquinolin-2(1H)-one?

While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous chloro-substituted derivatives (e.g., 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one) suggest nitroquinoline scaffolds are synthesized via cyclization of substituted aniline precursors followed by nitration and functionalization . For the fluoro analog, introduce the 2-fluorophenyl group early via Ullmann coupling or nucleophilic aromatic substitution. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How should X-ray crystallography be applied to resolve the compound’s structure?

Use single-crystal X-ray diffraction with SHELXL for refinement . Key steps:

- Data Collection : Optimize crystal mounting (cryoprotectant: 20% glycerol) and collect high-resolution data (≤ 1.0 Å) to resolve electron density for the nitro and fluorophenyl groups.

- Refinement : Apply anisotropic displacement parameters for non-H atoms. Use SHELXL’s TWIN/BASF commands if twinning is observed. Validate hydrogen bonding (N–H···O) using PLATON .

- Validation : Cross-check with CCDC deposition (e.g., R-factor ≤ 5%, Δρmax/Δρmin < 0.5 eÅ⁻³) .

| Crystallographic Parameters | Details |

|---|---|

| Space group | P2₁/c (common for quinoline derivatives) |

| Resolution | 0.8 Å (target) |

| R-factor | ≤ 5% |

| Refinement software | SHELXL-2018 |

Advanced Research Questions

Q. How can contradictions between NMR and crystallographic data be resolved for this compound?

Discrepancies often arise from dynamic effects (e.g., ring puckering) in solution vs. solid-state conformations. For example:

- NMR : Observe splitting in aromatic protons (1H NMR, DMSO-d₆) due to restricted rotation of the fluorophenyl group. Compare with calculated shifts using DFT (Gaussian 16, B3LYP/6-311+G(d,p)) .

- Crystallography : If the quinoline ring is puckered (Cremer-Pople parameters: θ > 10°, φ ≠ 0°), use SHELX to model deviations from planarity .

- Validation : Overlay solution (NOESY) and solid-state (X-ray) structures to identify conformational flexibility .

Q. What computational approaches elucidate the electronic effects of the 2-fluorophenyl and nitro substituents?

- DFT Studies : Optimize geometry at B3LYP/def2-TZVP level (Gaussian 16). Analyze frontier orbitals (HOMO/LUMO) to assess electron-withdrawing effects:

- Nitro group lowers LUMO (~2.5 eV), enhancing electrophilicity.

- Fluorine’s inductive effect increases quinoline ring polarization .

- Molecular Electrostatic Potential (MEP) : Map charge distribution to predict reactivity (e.g., nucleophilic attack at C-6 nitro group) .

Q. What analytical methods detect and quantify this compound as a pharmaceutical impurity?

- HPLC-UV : Use a Zorbax SB-C18 column (4.6 × 250 mm, 5 µm), mobile phase (0.1% H3PO4:acetonitrile = 70:30), flow rate 1.0 mL/min, λ = 254 nm .

- Validation :

-

LOD: 0.05 µg/mL (S/N ≥ 3).

-

HPLC Conditions Specifications Column Zorbax SB-C18 Mobile phase 0.1% H3PO4:ACN (70:30) Detection wavelength 254 nm Retention time ~8.2 min (calibrate with USP standards)

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.